![molecular formula C10H12O3S B12640889 3-[4-(Methanesulfinyl)phenyl]propanoic acid CAS No. 918875-15-7](/img/structure/B12640889.png)
3-[4-(Methanesulfinyl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Methanesulfinyl)phenyl]propanoic acid is an organic compound belonging to the class of phenylpropanoic acids. These compounds are characterized by a benzene ring conjugated to a propanoic acid. The methanesulfinyl group attached to the benzene ring adds unique properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Methanesulfinyl)phenyl]propanoic acid typically involves the sulfoxidation of 3-[4-(Methylthio)phenyl]propanoic acid. This reaction can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure the selective formation of the sulfoxide group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfoxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of oxidizing agent and reaction parameters is optimized to ensure the purity and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Methanesulfinyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: The sulfoxide group can be reduced back to a sulfide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-[4-(Methanesulfonyl)phenyl]propanoic acid.
Reduction: 3-[4-(Methylthio)phenyl]propanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[4-(Methanesulfinyl)phenyl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Methanesulfinyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The sulfoxide group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[4-(Methylthio)phenyl]propanoic acid: The precursor to the sulfoxide derivative.
3-[4-(Methanesulfonyl)phenyl]propanoic acid: The fully oxidized sulfone derivative.
3-phenylpropanoic acid: The parent compound without the methanesulfinyl group.
Uniqueness
3-[4-(Methanesulfinyl)phenyl]propanoic acid is unique due to the presence of the sulfoxide group, which imparts distinct chemical and biological properties. This group can modulate the compound’s reactivity and interactions, making it valuable for specific research and industrial applications.
Properties
CAS No. |
918875-15-7 |
|---|---|
Molecular Formula |
C10H12O3S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
3-(4-methylsulfinylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O3S/c1-14(13)9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12) |
InChI Key |
NYRZYAKVYTTYBU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methylpropan-2-yl)oxycarbonyl]isoquinoline-3-carboxylic acid](/img/structure/B12640811.png)

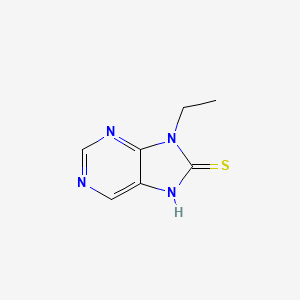
![1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate](/img/structure/B12640846.png)
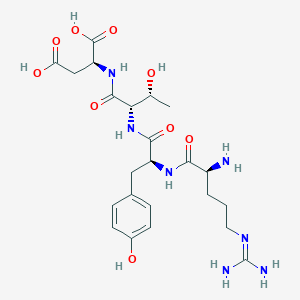
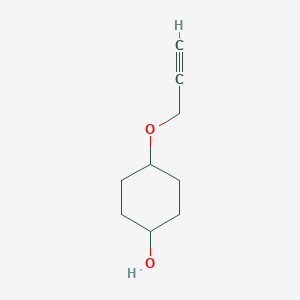

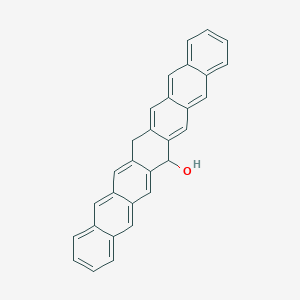
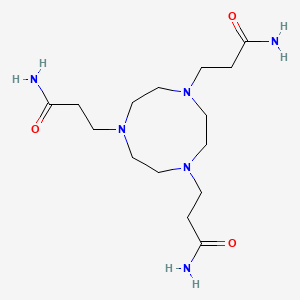
![N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride](/img/structure/B12640885.png)
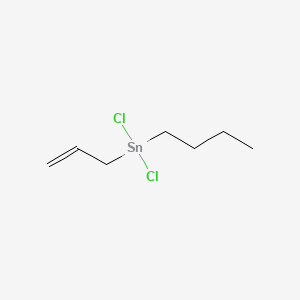
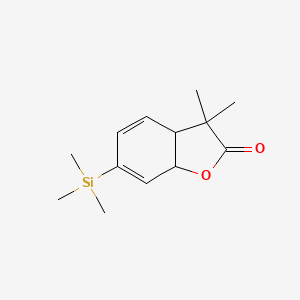

![(6S)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B12640909.png)
